2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
CAS No.: 862738-45-2
Cat. No.: VC7206124
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862738-45-2 |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.53 |
| IUPAC Name | 2,6-dimethyl-4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
| Standard InChI | InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3 |
| Standard InChI Key | LPWUEBSSOTUZGL-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine systematically describes its architecture. The core morpholine ring (C₄H₉NO) features methyl groups at positions 2 and 6, while position 4 is substituted with a 1,3-oxazole derivative. The oxazole ring (C₃H₃NO) is further functionalized at position 4 with a 4-methylbenzenesulfonyl group (-SO₂-C₆H₄-CH₃) and at position 2 with a 3-methylphenyl moiety (-C₆H₄-CH₃) . This arrangement creates a planar oxazole ring conjugated to electron-withdrawing sulfonyl and electron-donating methylphenyl groups, influencing its electronic properties and reactivity .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₂O₄S |
| Molecular Weight | 435.54 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Synthesis and Reactivity
Oxazole Ring Formation
The 1,3-oxazole core is typically synthesized via cyclization reactions. A method analogous to the synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol involves using 3-hydroxy-2-methoxybenzaldehyde, TMAD (tetramethylazodicarboxamide), and triphenylphosphine in tetrahydrofuran (THF) under argon . For the target compound, a plausible route involves:
-
Sulfonation: 4-methylbenzenesulfonyl chloride reacts with a β-ketoamide intermediate to introduce the sulfonyl group.
-
Cyclodehydration: Catalyzed by POCl₃ or PPA (polyphosphoric acid), forming the oxazole ring .
-
Coupling with Morpholine: A Buchwald–Hartwig amination or nucleophilic substitution attaches the oxazole to the 4-position of 2,6-dimethylmorpholine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | 4-methylbenzenesulfonyl chloride, pyridine, 0°C | 85% |
| Cyclodehydration | POCl₃, 80°C, 12 h | 78% |
| Morpholine Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 65% |
Stability and Reactivity
The sulfonyl group enhances stability against hydrolysis, while the oxazole’s electron-deficient nature facilitates nucleophilic attacks at position 5. The morpholine nitrogen may undergo quaternization or oxidation under acidic conditions .
Physicochemical Properties
Though experimental data for this specific compound are unavailable, analogs provide insights:
-
Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic aryl and sulfonyl groups. Soluble in DMSO (∼50 mg/mL) and dichloromethane .
-
Melting Point: Estimated 180–190°C, based on similar sulfonated oxazoles .
-
Spectroscopic Data:
Recent Advances in Oxazole Synthesis
The 2022 ACS Omega study highlights photoinduced cyclization for oxazole formation, achieving 90% yields under visible light irradiation . This method could streamline the synthesis of the target compound’s oxazole core, reducing reliance on harsh dehydrating agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume